Product packaging for Bis(4-octylphenyl) phosphate(Cat. No.:)

Bis(4-octylphenyl) phosphate

Cat. No.: B1370225
M. Wt: 473.6 g/mol
InChI Key: BLXFVJOQBWDBOW-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(4-octylphenyl) phosphate (CAS 34332-95-1) is an organic phosphorus compound with the molecular formula C₂₈H₄₃O₄P and a molecular weight of 474.61 g/mol . This reagent serves as a key material in specialized chemical sensor development. It has been effectively used as a sensing material in the preparation of uranium-sensitive electrodes, demonstrating its value in analytical and environmental monitoring research . The compound features two 4-octylphenyl groups bonded to a phosphate moiety, which contributes to its specific properties and application potential . Specifications & Handling: - CAS Number: 34332-95-1 - Molecular Formula: C₂₈H₄₃O₄P - Molecular Weight: 474.61 g/mol - Storage: For optimal stability, it is recommended to store this compound at -4°C for short-term (1-2 weeks) or at -20°C for long-term preservation (1-2 years) . Important Notice: This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. Proper laboratory practices, including the use of personal protective equipment (PPE), should be observed during handling .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H42O4P- B1370225 Bis(4-octylphenyl) phosphate

Properties

Molecular Formula

C28H42O4P-

Molecular Weight

473.6 g/mol

IUPAC Name

bis(4-octylphenyl) phosphate

InChI

InChI=1S/C28H43O4P/c1-3-5-7-9-11-13-15-25-17-21-27(22-18-25)31-33(29,30)32-28-23-19-26(20-24-28)16-14-12-10-8-6-4-2/h17-24H,3-16H2,1-2H3,(H,29,30)/p-1

InChI Key

BLXFVJOQBWDBOW-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCC1=CC=C(C=C1)OP(=O)([O-])OC2=CC=C(C=C2)CCCCCCCC

Origin of Product

United States

Synthesis and Manufacturing Methodologies for Bis 4 Octylphenyl Phosphate

Overview of Synthetic Pathways to Analogous Organophosphates

The synthesis of Bis(4-octylphenyl) phosphate (B84403) is analogous to general methods for producing diaryl and other organophosphate esters. A prevalent industrial method for synthesizing organophosphates is the alcoholysis of phosphorus oxychloride (POCl₃). wikipedia.orgwikipedia.org This reaction involves the treatment of phosphorus oxychloride with an alcohol or a phenol (B47542) to form the corresponding phosphate ester. For Bis(4-octylphenyl) phosphate, the synthesis would logically involve the reaction of 4-octylphenol (B30498) with phosphorus oxychloride.

The reaction proceeds in a stepwise manner, where the hydroxyl groups of the 4-octylphenol molecules displace the chlorine atoms on the phosphorus oxychloride. The stoichiometry of the reactants is controlled to favor the formation of the desired diester. The reaction typically generates hydrogen chloride (HCl) as a byproduct, which may need to be neutralized or removed to drive the reaction to completion and prevent unwanted side reactions. wikipedia.org

Alternative laboratory-scale methods for organophosphate synthesis exist, such as the Atherton-Todd reaction, which involves a dialkyl phosphite (B83602) and a phosphoryl chloride. wikipedia.org However, for industrial production, the direct reaction with phosphorus oxychloride is often more economically viable. wikipedia.org The synthesis of related organophosphorus compounds, such as pesticides and flame retardants, also frequently relies on phosphorus-based starting materials like phosphorus trichloride (B1173362) (PCl₃), phosphorus pentachloride (PCl₅), and phosphorus pentasulfide (P₄S₁₀). mdpi.com For instance, the synthesis of some organophosphate pesticides involves preparing an intermediate like O-methyl-O-ethyl-thiophosphoryl chloride. researchgate.net One source specifically notes that this compound is synthesized from 4-octylphenol and phosphoric acid or its derivatives. evitachem.com

Industrial-Scale Production and Scalability Considerations

The industrial-scale production of organophosphates like this compound is a significant part of the chemical industry, with millions of kilograms of related compounds produced annually for uses such as flame retardants, plasticizers, and lubricant additives. wikipedia.orgwikipedia.org The low cost of production and compatibility with various polymers are key drivers for their widespread use. wikipedia.org

When scaling up the synthesis of this compound from a laboratory to an industrial setting, several factors must be considered:

Raw Material Sourcing: A stable and cost-effective supply of high-purity 4-octylphenol and a phosphorus source, likely phosphorus oxychloride, is essential. mdpi.com

Reaction Conditions: Optimization of temperature, pressure, and reaction time is crucial for maximizing yield and minimizing byproducts. The reaction of phosphorus oxychloride with alcohols can be exothermic, necessitating efficient heat management in large reactors. wikipedia.org

Byproduct Management: The removal or neutralization of HCl is a critical step. In industrial processes, this can be achieved by using a base or by sparging the reaction mixture with an inert gas. wikipedia.org

Purification: Post-synthesis purification steps, such as washing, extraction, and distillation, are necessary to remove unreacted starting materials, byproducts, and any over- or under-reacted phosphate esters.

Process Safety: Handling of corrosive materials like phosphorus oxychloride and the management of exothermic reactions require robust safety protocols and equipment.

Quality Control and Purity Assessment Techniques in Production

Ensuring the quality and purity of this compound is paramount for its consistent performance in industrial applications. This involves a combination of chromatographic and spectroscopic techniques to validate its identity and purity.

Chromatographic Validation Approaches

Chromatographic methods are essential for separating the target compound from impurities and for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC): HPLC is a preferred method for the analysis of many organophosphates, particularly those that may be thermally labile. chromatographyonline.com For this compound, a reverse-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Detection is typically achieved using a UV detector, as the phenyl rings in the molecule will absorb UV light. chromatographyonline.com Method validation would include assessing linearity, limit of quantification (LOQ), accuracy, and precision, often following established guidelines. mdpi.com

Gas Chromatography (GC): GC is another powerful technique widely used for the analysis of volatile and semi-volatile organophosphates. drawellanalytical.com When coupled with a mass spectrometer (GC-MS), it provides both separation and structural information, allowing for the identification of the target compound and any impurities. azooptics.com For less volatile compounds, derivatization might be necessary. The choice between GC and HPLC depends on the volatility and thermal stability of this compound.

The table below summarizes typical parameters for chromatographic validation:

ParameterDescriptionTypical Acceptance Criteria
Linearity The ability of the method to produce results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) > 0.99
Accuracy The closeness of the test results to the true value.Recovery within 70-120%
Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (RSD) < 20%
Limit of Quantification (LOQ) The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Signal-to-noise ratio of 10:1

Data compiled from multiple sources. mdpi.comnih.govnih.gov

Spectroscopic Characterization for Structural Integrity

Spectroscopic techniques are indispensable for confirming the chemical structure of the synthesized this compound.

Mass Spectrometry (MS): Mass spectrometry, often coupled with chromatography (LC-MS or GC-MS), is used to determine the molecular weight of the compound and to study its fragmentation patterns. nih.govsigmaaldrich.com This provides definitive structural confirmation. For this compound, the mass spectrum would be expected to show a molecular ion peak corresponding to its molecular weight, as well as characteristic fragment ions resulting from the loss of the octylphenyl groups. sigmaaldrich.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, particularly ¹H NMR and ³¹P NMR, is a powerful tool for elucidating the structure of organophosphorus compounds. researchgate.net

¹H NMR would provide information about the protons on the phenyl rings and the octyl chains, confirming their presence and connectivity.

³¹P NMR is highly specific for phosphorus-containing compounds and would show a characteristic chemical shift for the phosphate group in this compound, confirming the phosphorus environment.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. researchgate.net The FTIR spectrum of this compound would be expected to show characteristic absorption bands for the P=O (phosphoryl) group, P-O-C (phosphate ester) linkages, and the aromatic C-H and C=C bonds of the phenyl rings. researchgate.net

The combination of these analytical techniques provides a comprehensive assessment of the identity, purity, and structural integrity of manufactured this compound, ensuring it meets the required quality standards.

Analytical Methodologies for the Quantification and Characterization of Bis 4 Octylphenyl Phosphate

Chromatographic Separation Techniques

Chromatography is a fundamental tool for isolating Bis(4-octylphenyl) phosphate (B84403) from complex matrices. The choice between gas and liquid chromatography is primarily dictated by the compound's volatility and thermal stability.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography is a powerful technique for separating volatile organic compounds. However, the direct analysis of diaryl phosphates like Bis(4-octylphenyl) phosphate by GC is challenging due to their low volatility and the presence of an acidic proton on the phosphate group, which can lead to poor peak shape and thermal degradation in the hot injector port. digitaloceanspaces.com Consequently, a derivatization step is typically required to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. digitaloceanspaces.comgcms.cz

The most common derivatization technique for this class of compounds is silylation, which replaces the acidic proton with a non-polar trimethylsilyl (B98337) (TMS) group. digitaloceanspaces.com Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used for this purpose. digitaloceanspaces.comsigmaaldrich.com The derivatization reaction converts the phosphate into its TMS ester, significantly improving its chromatographic behavior.

Another effective method is alkylation using reagents like pentafluorobenzyl bromide (PFBBr), which has been successfully applied to various dialkyl phosphates for GC-MS analysis. nih.govresearchgate.net This process creates a derivative that is highly responsive to electron capture detection (ECD) or can be readily analyzed by mass spectrometry.

Once derivatized, the compound is introduced into the GC-MS system. Separation is typically achieved on a non-polar or semi-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., RTx®-5MS). nih.gov The mass spectrometer, operating in electron ionization (EI) mode, provides both qualitative (mass spectrum) and quantitative (ion abundance) data. For enhanced sensitivity and selectivity, selected ion monitoring (SIM) mode is often employed, where the instrument is set to detect only specific mass fragments characteristic of the derivatized analyte.

Table 1: Illustrative GC-MS Derivatization and Analysis Parameters for Diaryl/Dialkyl Phosphates

ParameterMethodology for Analogous CompoundsReference
Derivatization ReagentBSTFA with Pyridine and TMCS (10:5:2 ratio) digitaloceanspaces.com
Reaction Conditions30 minutes at 70°C digitaloceanspaces.com
Alternative Reagent2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) in acetonitrile (B52724) nih.gov
Alternative ConditionsMicrowave-assisted, 5 minutes at 160 W nih.gov
GC ColumnRTx®-5MS (or equivalent 5% phenyl-methylpolysiloxane) nih.gov
Ionization ModeElectron Ionization (EI) at 70 eV chromatographyonline.com
Detection ModeSelected Ion Monitoring (SIM) nih.govchromatographyonline.com

This table presents typical parameters based on methodologies developed for structurally similar dialkyl and diaryl phosphates, such as dibutyl phosphate and bis(2-ethylhexyl) phosphate.

High-Performance Liquid Chromatography (HPLC) with Advanced Detection

High-performance liquid chromatography (HPLC) is often the preferred method for the analysis of larger, less volatile organophosphate esters like this compound. walisongo.ac.id It avoids the need for derivatization, reducing sample preparation time and potential sources of error. When coupled with tandem mass spectrometry (LC-MS/MS), it provides exceptional sensitivity and selectivity. nih.gov

Reversed-phase chromatography is the most common separation mode. An octadecylsilane (B103800) (C18) column is typically used with a mobile phase consisting of a gradient mixture of an organic solvent (acetonitrile or methanol) and water, often with additives like ammonium (B1175870) formate (B1220265) or formic acid to improve ionization efficiency. biorxiv.org For analytes with a wide range of polarities, mixed-mode chromatography, which utilizes columns with both hydrophobic and hydrophilic retention mechanisms, can provide superior separation. nih.gov

The detection of this compound is most effectively achieved using an electrospray ionization (ESI) source coupled to a tandem mass spectrometer (MS/MS). ESI is a soft ionization technique that typically produces a protonated molecule [M+H]⁺ or other adducts (e.g., [M+NH₄]⁺) with minimal fragmentation. The precursor ion is then selected and fragmented in the collision cell to produce characteristic product ions. This process, known as multiple reaction monitoring (MRM), is highly specific and allows for quantification at very low levels, even in complex matrices. researchgate.netnih.gov

For compounds containing a chromophore, HPLC with ultraviolet (UV) or diode array detection (DAD) can be used. analis.com.my However, for enhanced sensitivity and selectivity, especially for trace analysis, fluorescence detection is a powerful alternative. Since this compound is not naturally fluorescent, a pre-column or post-column derivatization step with a fluorescent tagging agent would be necessary. nih.govnih.gov

Table 2: Typical HPLC-MS/MS Parameters for Organophosphate Ester Analysis

ParameterConditionReference
HPLC ColumnReversed-phase C18 (e.g., Ascentis Express C18, 150 x 2.1 mm) biorxiv.org
Mobile Phase A10mM Ammonium Formate and 0.1% Formic Acid in 60:40 Water:Acetonitrile biorxiv.org
Mobile Phase B10mM Ammonium Formate and 0.1% Formic Acid in 90:10 2-Propanol:Acetonitrile biorxiv.org
Flow Rate0.2 - 0.4 mL/min biorxiv.org
Ionization SourceElectrospray Ionization (ESI), typically in positive mode nih.gov
Detection ModeTandem Mass Spectrometry (MS/MS) using Multiple Reaction Monitoring (MRM) researchgate.net

This table outlines common conditions used for the analysis of a broad range of organophosphate esters.

Spectroscopic Characterization Methods

Spectroscopic techniques are indispensable for the unambiguous identification and structural elucidation of this compound.

Advanced Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the precise molecular structure. For this compound, ¹H NMR, ¹³C NMR, and ³¹P NMR spectra provide complementary information.

³¹P NMR: This is a key technique for phosphorus-containing compounds. oxinst.com The ³¹P nucleus gives a sharp signal with a wide chemical shift range, making it highly sensitive to the electronic environment around the phosphorus atom. huji.ac.il For diaryl phosphates, the chemical shift is influenced by the substituents on the aromatic rings. Electron-withdrawing groups tend to cause an upfield shift (lower ppm value), while electron-donating groups cause a downfield shift. tandfonline.comresearchgate.net Since the octyl group is an electron-donating alkyl group, the ³¹P chemical shift for this compound is expected to be downfield relative to unsubstituted diphenyl phosphate. The typical chemical shift range for phosphate esters is between approximately +10 and -10 ppm. researchgate.net

¹H and ¹³C NMR: These spectra would confirm the presence of the two 4-octylphenyl groups. The ¹H NMR would show characteristic signals for the aromatic protons on the para-substituted benzene (B151609) rings and the aliphatic protons of the two octyl chains. Similarly, the ¹³C NMR would show distinct resonances for the aromatic and aliphatic carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in the molecule. The FTIR spectrum of this compound is expected to show characteristic absorption bands for the phosphate group and the substituted aromatic rings. Key vibrational bands include:

P=O stretching: A strong absorption band typically found in the region of 1300-1100 cm⁻¹. researchgate.net

P-O-C (aromatic) stretching: Strong bands usually observed in the 1240-1160 cm⁻¹ and 1050-970 cm⁻¹ regions. researchgate.net

C-H stretching (aliphatic): Bands just below 3000 cm⁻¹ from the octyl chains.

C=C stretching (aromatic): Bands in the 1600-1450 cm⁻¹ region.

Table 3: Expected Spectroscopic Data for this compound

Spectroscopic TechniqueExpected FeatureTypical Range / ValueReference
³¹P NMRChemical Shift (δ) for Phosphate Ester+10 to -10 ppm researchgate.net
FTIRP=O stretch~1300 - 1100 cm⁻¹ researchgate.net
FTIRP-O-C (aromatic) stretch~1240 - 1160 cm⁻¹ and ~1050 - 970 cm⁻¹ researchgate.net
FTIRC-H (aliphatic) stretch~2960 - 2850 cm⁻¹ researchgate.net
FTIRC=C (aromatic) stretch~1600 - 1450 cm⁻¹ researchgate.net

This table is based on established correlation charts and data for analogous organophosphate ester compounds.

Electrochemical Detection and Sensing Applications

Electrochemical methods offer a promising avenue for the rapid, cost-effective, and portable detection of organophosphates.

Development of Ion-Selective Electrodes

An ion-selective electrode (ISE) is a sensor that converts the activity of a specific ion dissolved in a solution into an electrical potential, which can be measured by a voltmeter. While ISEs for simple inorganic phosphate ions are available, the development of an electrode selective for a large, lipophilic organophosphate ester like this compound presents specific challenges. ionodedirect.comacs.org

The core components of such a sensor would be a plasticized polymeric membrane (typically PVC) doped with a specific ionophore (an ion-carrier molecule) and an ion-exchanger. The design of the ionophore is critical for achieving selectivity. For this compound, which would exist as an anion, the ionophore would need to be a cationic species capable of selectively binding the target molecule through a combination of electrostatic interactions with the phosphate group and hydrophobic interactions with the two 4-octylphenyl moieties.

Potential ionophore candidates could be based on metal-organic frameworks, specific quaternary ammonium salts with bulky non-polar groups, or other supramolecular host molecules designed to have a cavity size and functionality complementary to the target analyte. The sensor's response would be based on the potential difference that develops across the membrane as the ionophore selectively transports the this compound anion from the sample solution into the membrane phase. lcms.cz While specific ISEs for this compound have not been widely reported, the principles established for developing sensors for other large organic ions and organophosphates could be applied. ccspublishing.org.cnresearchgate.net

Sample Preparation and Extraction Protocols in Complex Matrices

The analysis of this compound in complex environmental and biological matrices necessitates robust sample preparation and extraction protocols. These procedures are designed to isolate the analyte from interfering matrix components and concentrate it to a level suitable for detection. While specific protocols for this compound are not extensively documented, methodologies developed for structurally similar organophosphate compounds, such as pesticides and flame retardants, are highly applicable.

Commonly employed techniques include liquid-liquid extraction (LLE), solid-phase extraction (SPE), matrix solid-phase dispersion (MSPD), and ultrasonic-assisted extraction (UAE).

Liquid-Liquid Extraction (LLE): This classic technique involves the partitioning of the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For organophosphate compounds, solvents like dichloromethane (B109758) and hexane (B92381) are often used. chromatographyonline.com LLE can be effective but may require large volumes of organic solvents and can be prone to emulsion formation. chromatographyonline.com

Solid-Phase Extraction (SPE): SPE is a widely used technique that involves passing a liquid sample through a solid sorbent material that retains the analyte. The analyte is then eluted with a small volume of a suitable solvent. For organophosphate esters, common sorbents include C18-bonded silica (B1680970) and polymeric phases. researchgate.netresearchgate.net SPE offers high recovery rates and the ability to handle larger sample volumes, leading to lower detection limits.

Matrix Solid-Phase Dispersion (MSPD): MSPD is a streamlined sample preparation process that combines sample homogenization, extraction, and cleanup in a single step. nih.gov The solid or semi-solid sample is blended with a solid support (e.g., C18-bonded silica), and the resulting mixture is packed into a column. The analyte is then eluted with an appropriate solvent. This technique has been successfully applied to the extraction of organophosphorus pesticides from various food and environmental matrices. scielo.brnih.gov

Ultrasonic-Assisted Extraction (UAE): UAE utilizes high-frequency sound waves to facilitate the extraction of analytes from solid samples into a solvent. The ultrasonic waves create cavitation bubbles in the solvent, and their collapse near the sample surface enhances solvent penetration and mass transfer. This method has been effectively used for the extraction of organophosphate flame retardants from soil and sediment. nih.govnih.gov

Table 3: Comparison of Extraction Protocols for Organophosphate Compounds in Complex Matrices
TechniquePrincipleTypical MatricesAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE)Partitioning between two immiscible liquid phases.Water, wastewater. chromatographyonline.comSimple, well-established.Requires large solvent volumes, potential for emulsion formation. chromatographyonline.com
Solid-Phase Extraction (SPE)Analyte is retained on a solid sorbent and then eluted.Water, soil extracts. researchgate.netresearchgate.netHigh concentration factor, clean extracts, high recovery.Can be time-consuming, cartridges can be costly.
Matrix Solid-Phase Dispersion (MSPD)Simultaneous sample disruption and extraction on a solid support.Soil, food, animal tissues. nih.govscielo.brnih.govStreamlined process, reduces solvent consumption.Matrix-dependent optimization required.
Ultrasonic-Assisted Extraction (UAE)Uses ultrasonic energy to enhance extraction efficiency.Soil, sediment, biota. nih.govnih.govReduced extraction time and solvent volume.Potential for analyte degradation with excessive sonication.

Environmental Occurrence and Distribution of Bis 4 Octylphenyl Phosphate

Detection in Aquatic Ecosystems and Sedimentary Compartments

Direct monitoring data for Bis(4-octylphenyl) phosphate (B84403) in aquatic ecosystems such as rivers, lakes, and oceans are scarce. Generally, organophosphate esters can enter aquatic environments through various pathways, including wastewater treatment plant effluents, industrial discharges, and agricultural runoff. Due to their chemical properties, some OPEs can be persistent in water and partition to sediments.

Table 1: Hypothetical Data on Bis(4-octylphenyl) Phosphate in Aquatic Environments (Note: The following data is illustrative and not based on actual reported measurements, as such data for this specific compound is not readily available.)

Sample TypeLocationConcentration Range (ng/L or ng/g dw)Detection Frequency (%)
River WaterIndustrialized AreaNot ReportedNot Reported
Lake SedimentUrban CatchmentNot ReportedNot Reported
Marine WaterCoastal ZoneNot ReportedNot Reported

Atmospheric Presence and Transport Mechanisms

There is a lack of specific studies monitoring the atmospheric presence of this compound. For other organophosphate esters, atmospheric transport, both in the gaseous phase and adsorbed to particulate matter, is a recognized distribution pathway. This allows for their long-range transport to remote regions, far from their original sources. The volatility and persistence of a specific OPE determine its potential for atmospheric transport.

Presence in Anthropogenically Impacted Environments

Environments heavily influenced by human activities, such as industrial zones and urban centers, are potential areas for the release and accumulation of chemicals like this compound. Sources could include industrial processes where this compound is used as a plasticizer, flame retardant, or anti-foaming agent. Urban runoff and wastewater are significant vectors for the transport of such chemicals into the environment. However, specific data quantifying the presence of this compound in these environments are not available in the reviewed literature.

Table 2: Potential Sources of this compound in Anthropogenically Impacted Environments (Note: This table is based on general knowledge of OPEs and does not reflect specific documented sources for this compound.)

Potential SourceEnvironmental CompartmentExpected Presence
Industrial EffluentWastewater, Surface WaterPossible
Wastewater Treatment PlantsEffluent, SludgePossible
Urban RunoffSurface Water, SedimentsPossible
Landfill LeachateGroundwater, Surface WaterPossible

Environmental Fate and Degradation Pathways of Bis 4 Octylphenyl Phosphate

Abiotic Transformation Processes

Abiotic transformation processes, which are chemical reactions that occur without the involvement of microorganisms, play a significant role in the degradation of Bis(4-octylphenyl) phosphate (B84403) in the environment. These processes primarily include photodegradation and hydrolysis.

Photodegradation, or the breakdown of compounds by light, is a potential transformation pathway for aromatic OPEs like Bis(4-octylphenyl) phosphate, particularly in sunlit surface waters and the atmosphere. The presence of aromatic rings in the molecule allows for the absorption of ultraviolet (UV) radiation, which can initiate photochemical reactions. The degradation of some OPEs is enhanced by UV irradiation, which can induce the homolysis and ionization of water to generate hydroxyl radicals (•OH), highly reactive species that can oxidize organic pollutants. mdpi.com For instance, the photodegradation of triphenyl phosphate, an aryl OPE, has been observed to be higher for the aryl compound compared to alkyl and chlorinated OPEs. murdoch.edu.au While direct photolysis of this compound may occur, indirect photolysis, mediated by photosensitizing agents naturally present in the environment (e.g., dissolved organic matter), is also a likely and potentially more significant degradation mechanism. The expected primary photodegradation product would be 4-octylphenol (B30498).

Hydrolysis is a chemical process in which a molecule is cleaved into two parts by the addition of a water molecule. The hydrolytic stability of OPEs varies greatly depending on their chemical structure, particularly the nature of the ester groups, and environmental conditions such as pH and temperature. Generally, the hydrolysis of triaryl phosphates proceeds in a stepwise manner, with the first hydrolysis step to a diaryl phosphate being significantly faster than the subsequent degradation of the diaryl and monoaryl phosphates. epa.gov For example, the hydrolysis of triphenyl phosphate to diphenyl phosphate is relatively rapid under alkaline conditions, while the further hydrolysis of diphenyl phosphate is extremely slow. epa.gov

As this compound is a diaryl phosphate, its hydrolysis to mono(4-octylphenyl) phosphate and subsequently to 4-octylphenol and inorganic phosphate is expected to be a slow process under typical environmental pH conditions (pH 5-9). epa.gov The rate of hydrolysis for aryl phosphates can be influenced by the electronic properties of the substituent groups on the phenyl rings. Studies on other aryl phosphates have shown that hydrolysis rates are dependent on pH, with increased rates observed under both acidic and alkaline conditions compared to neutral pH. colab.wsnih.gov

Table 1: General Hydrolytic Half-lives of Selected Triaryl Phosphates (as a proxy for initial degradation step)

CompoundpHTemperature (°C)Half-life (days)
Tricresyl phosphate mix7-8 (initial)Not specified52 - 140
Triphenyl phosphate9.524.723
Triphenyl phosphate8.224.7472

This table presents data for related triaryl phosphates to provide context for the potential initial hydrolysis rates of aryl OPEs. Data specific to this compound is not available.

Biotic Degradation Mechanisms in Environmental Compartments

Biotic degradation, mediated by microorganisms, is a crucial pathway for the removal of many organic contaminants from the environment. The structure of this compound, with its alkyl chains and aromatic rings, suggests that it is susceptible to microbial attack.

Sediments and soils are significant sinks for hydrophobic organic compounds like many OPEs. In these environments, microbial communities can adapt to utilize organic contaminants as a source of carbon and energy. The biotransformation of this compound in soils and sediments is likely to proceed via hydrolysis of the ester bonds to form 4-octylphenol. The persistence of OPEs in soil and sediment is influenced by their chemical structure and the environmental conditions. For instance, more hydrophobic OPEs tend to be more persistent. nih.gov The degradation of 4-tert-octylphenol (B29142) has been shown to be accelerated in the rhizosphere of plants like Phragmites australis, where associated bacteria can utilize it as a carbon source. researchgate.net This suggests that in soil and sediment environments, the ultimate fate of this compound will be linked to the biodegradation of 4-octylphenol.

Sorption and Desorption Dynamics in Environmental Media

The sorption and desorption behavior of this compound in environmental media such as soil, sediment, and suspended particulate matter is a key process influencing its transport, bioavailability, and degradation. The hydrophobicity of an OPE, often indicated by its octanol-water partition coefficient (log Kow), is a primary determinant of its sorption affinity. OPEs with higher log Kow values tend to sorb more strongly to organic matter in soil and sediment. nih.gov

Given the presence of two octyl chains, this compound is expected to be a relatively hydrophobic compound with a high log Kow value, leading to strong sorption to soil and sediment organic carbon. This strong sorption would reduce its mobility in the environment and its concentration in the aqueous phase, thereby limiting its transport via water but also potentially reducing its bioavailability for microbial degradation. Studies on a range of OPEs have demonstrated that those with higher hydrophobicity exhibit greater sorption to soils and are not easily desorbed. nih.gov This suggests that this compound is likely to accumulate in sediments and soils.

Table 2: General Sorption Behavior of Organophosphate Esters Based on Hydrophobicity

Compound ClassLog Kow RangeSorption to Soil Organic CarbonDesorption Potential
More soluble OPEs< 3.8ModerateHigh
Less soluble/more hydrophobic OPEs> 3.8High to very highLow to negligible

This table provides a general overview of the expected sorption behavior of OPEs based on their hydrophobicity. Specific sorption coefficients (e.g., Koc) for this compound are not available.

Lack of Data Prevents Comprehensive Analysis of this compound's Long-Range Environmental Transport

A thorough assessment of the long-range transport potential and environmental cycling of the chemical compound this compound is currently not feasible due to a significant lack of publicly available scientific data. While basic chemical identifiers are accessible, critical experimental data on its physical-chemical properties, environmental persistence, and detection in the environment are conspicuously absent from the scientific literature.

The potential for a chemical to undergo long-range environmental transport is determined by a combination of its physical-chemical properties, its persistence in various environmental compartments (air, water, soil, and sediment), and its partitioning behavior between these compartments. Key parameters for this assessment include vapor pressure, water solubility, the octanol-water partition coefficient (Kow), and the octanol-air partition coefficient (Koa). Furthermore, understanding its atmospheric half-life is crucial for evaluating its ability to be transported over long distances.

Despite extensive searches of scientific databases and environmental literature, no specific experimental studies detailing these crucial parameters for this compound could be identified. While some databases provide computationally estimated values for properties like the logarithm of the octanol-water partition coefficient (LogP), these are predictions and not a substitute for empirical data in a rigorous environmental assessment.

Moreover, there is a notable absence of monitoring studies that report the detection of this compound in environmental samples, particularly from remote locations. The presence of a substance in areas far from its sources of release is a key indicator of its potential for long-range transport. Without such data, any discussion of its environmental cycling remains purely speculative.

The following table summarizes the unavailable data that is essential for a comprehensive evaluation of the environmental fate of this compound:

Parameter Relevance to Long-Range Transport and Environmental Cycling Data Availability
Vapor Pressure Determines the likelihood of the compound partitioning into the atmosphere from soil and water surfaces.Not Found
Water Solubility Influences the compound's mobility in aquatic systems and its potential for wet deposition from the atmosphere.Not Found
Octanol-Water Partition Coefficient (Kow) Indicates the tendency of the compound to partition into organic matter in soil, sediment, and biota. A key parameter for assessing bioaccumulation potential.Only estimated values available.
Octanol-Air Partition Coefficient (Koa) Describes the partitioning between the atmosphere and organic phases (e.g., vegetation, soil organic matter), influencing atmospheric deposition and cycling.Not Found
Atmospheric Half-Life The time it takes for half of the amount of the compound in the atmosphere to be degraded. A longer half-life increases the potential for long-distance transport.Not Found
Environmental Monitoring Data Provides real-world evidence of the compound's presence, persistence, and transport in the environment.Not Found

Due to these significant data gaps, a scientifically robust article on the long-range transport potential and environmental cycling of this compound, as per the requested detailed outline, cannot be generated. Any attempt to do so would be based on speculation and would not meet the required standards of scientific accuracy and informative content. Further research and experimental studies are necessary to determine the environmental behavior of this compound.

Application Oriented Research of Bis 4 Octylphenyl Phosphate

Role as a Functional Additive in Polymeric Materials

Bis(4-octylphenyl) phosphate (B84403), an organophosphorus compound, belongs to the family of aryl phosphates which are utilized as functional additives in various polymeric materials. While specific research focusing exclusively on Bis(4-octylphenyl) phosphate is limited in the public domain, the general principles of how alkyl aryl phosphates function as flame retardants and plasticizers can be applied to understand its potential roles.

Flame Retardancy Mechanisms in Polymer Composites

Organophosphorus compounds, including aryl phosphates, are well-established as effective halogen-free flame retardants for a variety of polymers. Their mechanism of action is complex and can occur in both the gas phase and the condensed phase (the solid polymer).

Condensed Phase Mechanism:

The primary flame-retardant action of many phosphorus-based compounds, including phosphates, is in the condensed phase. mdpi.com During the combustion of a polymer, the phosphate additive undergoes thermal decomposition to produce phosphoric acid. This acid acts as a catalyst in the dehydration of the polymer, promoting the formation of a stable, carbonaceous char layer on the material's surface. core.ac.uk This char layer serves as a physical barrier that insulates the underlying polymer from the heat of the flame, reduces the release of flammable volatile compounds into the gas phase, and limits the access of oxygen to the polymer surface. core.ac.uk

Gas Phase Mechanism:

In addition to the condensed phase activity, some phosphorus compounds can also exhibit flame retardant effects in the gas phase. Volatile phosphorus-containing radicals (such as PO•) can be released into the flame, where they act as radical scavengers. mdpi.com These radicals interrupt the high-energy chain reactions of combustion, effectively "poisoning" the flame and reducing its intensity. mdpi.com

The balance between the condensed and gas phase mechanisms depends on the specific chemical structure of the phosphate additive and the nature of the polymer matrix. For aryl phosphates like this compound, the bulky phenyl groups can influence its thermal decomposition behavior and its interaction with the polymer during pyrolysis.

Hypothetical Performance Data of a Generic Aryl Phosphate Flame Retardant in a Polymer Composite:

PropertyBase Polymer (No Additive)Polymer + 20% Aryl Phosphate
Limiting Oxygen Index (LOI), % 2128
UL-94 Vertical Burn Test Rating V-2V-0
Peak Heat Release Rate (pHRR), kW/m² 1200750
Total Heat Release (THR), MJ/m² 9570
Char Yield at 700°C, % < 525

Note: This table presents typical data for a generic aryl phosphate flame retardant to illustrate its potential effects and is not based on specific experimental results for this compound.

Plasticizing Effects and Polymer Rheology Modification

Aryl phosphates can also function as plasticizers in certain polymer systems, particularly in polar polymers like polyvinyl chloride (PVC). Plasticizers are additives that increase the flexibility, workability, and distensibility of a material. They achieve this by inserting themselves between the polymer chains, reducing the intermolecular forces and increasing the free volume. This allows the polymer chains to move more easily past one another, resulting in a lower glass transition temperature (Tg) and a softer, more flexible material.

The large, non-polar octyl and phenyl groups in this compound would influence its compatibility and plasticizing efficiency with different polymers. The long alkyl chains can enhance its compatibility with less polar polymers, while the phosphate group provides some polarity.

The addition of a plasticizer like this compound would also modify the rheological properties of the polymer melt. By reducing the intermolecular forces, the melt viscosity is lowered, which can improve the processability of the polymer during manufacturing techniques such as extrusion and injection molding. The extent of viscosity reduction depends on the concentration and chemical structure of the plasticizer.

Expected Impact of a Generic Aryl Phosphate Plasticizer on Polymer Properties:

PropertyUnplasticized PolymerPolymer + 30 phr Aryl Phosphate
Glass Transition Temperature (Tg), °C 8540
Hardness (Shore A) 9570
Tensile Strength, MPa 5025
Elongation at Break, % 5300
Melt Flow Index (g/10 min) 1.58.0

Note: This table illustrates the general effects of an aryl phosphate plasticizer. The values are representative and not specific to this compound.

Application in Solvent Extraction Processes

A significant area of application-oriented research for compounds related to this compound is in the field of solvent extraction, particularly for the recovery of valuable metals from acidic aqueous solutions.

Uranium Extraction from Phosphoric Acid Solutions

Research has demonstrated the effectiveness of octylphenyl acid phosphate (OPAP), a mixture of mono- and di-octylphenyl phosphoric acids (of which this compound is a component), in the extraction of uranium from wet-process phosphoric acid. iaea.orgacs.orgosti.gov This forms the basis of the OPAP process developed at Oak Ridge National Laboratory. osti.gov The OPAP process is designed to recover uranium(IV), which is the prevalent oxidation state of uranium in fresh phosphoric acid, thus eliminating the need for a pre-oxidation step. osti.gov

The process typically involves contacting the phosphoric acid feed with a solution of OPAP in a suitable organic diluent, such as kerosene. The uranium is selectively transferred from the aqueous phosphoric acid phase to the organic phase. Subsequently, the uranium is stripped from the organic phase using a stripping agent, often a more concentrated phosphoric acid solution containing an oxidant, which prepares the uranium for further purification steps. osti.gov

Key Parameters in the OPAP Process for Uranium Extraction:

ParameterTypical Condition/Observation
Extractant Octylphenyl acid phosphate (OPAP)
Aqueous Feed Wet-process phosphoric acid
Uranium Valence U(IV)
Organic Diluent Kerosene or other aliphatic hydrocarbons
Stripping Agent Concentrated H₃PO₄ with an oxidant
Key Advantage No pre-oxidation of uranium required

Mechanisms of Metal Ion Complexation and Separation

The extraction of metal ions like uranium by acidic organophosphorus extractants such as this compound generally proceeds via a cation exchange mechanism. The acidic proton of the phosphate group is exchanged for the metal cation, forming a neutral metal-extractant complex that is soluble in the organic diluent.

The general equilibrium for the extraction of a divalent metal ion (M²⁺) can be represented as:

M²⁺(aq) + 2(RO)₂PO₂H(org) ⇌ M[(RO)₂PO₂]₂(org) + 2H⁺(aq)

Where (RO)₂PO₂H represents the dialkyl or diaryl phosphoric acid. The efficiency of the extraction depends on factors such as the pH of the aqueous phase, the concentration of the extractant in the organic phase, and the nature of the metal ion.

The separation of different metal ions is achieved by exploiting the differences in their affinities for the extractant under specific conditions. By carefully controlling the extraction parameters, it is possible to selectively extract one metal ion over others present in the same solution. For instance, OPAP has been studied for the separation of uranium from light lanthanides in phosphoric acid solutions. researchgate.net

Utilization in Analytical Chemistry Tools and Sensors

This compound and its derivatives have found application in the field of analytical chemistry, particularly in the fabrication of ion-selective electrodes (ISEs). These sensors are designed for the potentiometric determination of specific ion concentrations in a solution.

Calcium bis[di(4-octylphenyl)phosphate] has been successfully used as an ionophore in PVC matrix membranes for the construction of calcium ion-selective electrodes. rsc.org These electrodes exhibit good selectivity for calcium ions over other common cations such as sodium, potassium, and magnesium. rsc.org The sensor, when combined with a suitable solvent mediator like dioctyl phenylphosphonate (B1237145), provides a near-Nernstian response to calcium ion concentrations, with detection limits reaching as low as 10⁻⁸ M when calibrated with calcium-ion buffers. rsc.org

The principle of operation of these ISEs is based on the selective complexation of the target ion (in this case, Ca²⁺) by the ionophore embedded in the membrane. This selective interaction at the membrane-solution interface generates a potential difference that is proportional to the logarithm of the activity of the target ion in the sample solution.

Performance Characteristics of a Calcium ISE Based on this compound Sensor: rsc.org

CharacteristicPerformance
Sensor (Ionophore) Calcium bis[di(4-octylphenyl)phosphate]
Matrix Polyvinyl chloride (PVC)
Solvent Mediator Dioctyl phenylphosphonate
Nernstian Slope Near-Nernstian
Detection Limit (without buffers) 1.9 × 10⁻⁶ to 2.7 × 10⁻⁶ M
Detection Limit (with Ca²⁺ buffers) 10⁻⁸ M
Selectivity Good selectivity for Ca²⁺ over Na⁺, K⁺, and Mg²⁺
pH Range Stable response between pH 5 and 9

Membrane-Based Sensor Development for Specific Ions

This compound is a significant compound in the field of chemical sensors, particularly in the development of potentiometric ion-selective electrodes (ISEs). Research has predominantly focused on its application as an ionophore—a molecule that selectively binds to a specific ion—in membranes designed to detect calcium ions (Ca²⁺).

The operational principle of these sensors involves incorporating this compound into a polymeric membrane, typically composed of polyvinyl chloride (PVC). This membrane is placed at the tip of an electrode. When the electrode is immersed in a sample solution, the this compound selectively complexes with the target ions at the membrane-sample interface. This selective binding generates a potential difference across the membrane, which is measured against a reference electrode. The magnitude of this potential is proportional to the concentration of the target ion in the sample, allowing for quantitative analysis.

Calcium Ion-Selective Electrodes

The most extensively researched application of this compound is in the fabrication of calcium-selective electrodes. rsc.org In this context, the active sensor component is technically the calcium salt of bis(4-octylphenyl) phosphoric acid, referred to as calcium bis[di(4-octylphenyl)phosphate]. rsc.org

These electrodes are constructed using a PVC matrix to immobilize the ionophore. A crucial component of the membrane is a solvent mediator, or plasticizer, which dissolves the ionophore and ensures the mobility of ions within the membrane. Dioctyl phenylphosphonate has been identified as a particularly effective solvent mediator for these systems. rsc.org The presence of the solvent mediator is critical; for instance, using decan-1-ol can lead to notable interference from magnesium ions. rsc.org

Sensors utilizing the octyl-based sensor have demonstrated high performance, including near-Nernstian responses, which indicates ideal sensor behavior. rsc.org The operational stability of these electrodes is also robust, with a stable response typically observed within a pH range of 5 to 9. rsc.org

Detailed Research Findings

Research into calcium-selective electrodes using this compound and its analogs has yielded detailed performance data. When calibrated with calcium-ion buffers, electrodes with the octyl-based sensor can achieve very low detection limits, on the order of 10⁻⁸ M. rsc.org Without ion buffers, the detection limits are typically in the range of 1.9 × 10⁻⁶ to 2.7 × 10⁻⁶ M for calcium ions. rsc.org

A key performance metric for an ion-selective electrode is its selectivity—the ability to detect the target ion in the presence of other, potentially interfering ions. Electrodes based on this compound have demonstrated good to excellent selectivity for calcium over other common ions such as sodium (Na⁺), potassium (K⁺), and magnesium (Mg²⁺). rsc.org

While this compound itself is primarily associated with calcium sensing, studies on similar dialkylphenyl phosphate compounds have occasionally shown selectivity for other divalent cations. For example, a membrane using calcium bis(di-n-decylphosphate) as the sensor was found to have a greater selectivity for copper (Cu²⁺) than for calcium.

The tables below summarize the performance characteristics of ion-selective electrodes based on this compound and related compounds.

Table 1: Performance of Calcium Ion-Selective Electrodes

ParameterValueConditions/Notes
Detection Limit (with ion buffers)10⁻⁸ MCalibration at 25 °C
Detection Limit (without ion buffers)1.9 × 10⁻⁶ to 2.7 × 10⁻⁶ M-
Response SlopeNear-NernstianIndicates ideal electrode response
Stable pH Range5 to 9In 10⁻³ M CaCl₂ / 10⁻¹ M NaCl solution

Table 2: Selectivity of this compound-Based Calcium Sensor

Interfering IonSelectivity
Sodium (Na⁺)Good
Potassium (K⁺)Good
Magnesium (Mg²⁺)Good (interference noted with decan-1-ol as solvent mediator)

Structure Activity Relationship Sar Studies of Bis 4 Octylphenyl Phosphate and Its Derivatives

Influence of Octylphenyl Moiety on Compound Functionality

The presence of two 4-octylphenyl groups imparts a significant degree of lipophilicity to the Bis(4-octylphenyl) phosphate (B84403) molecule. The long, eight-carbon alkyl chains are primarily responsible for this characteristic, influencing the compound's solubility and interaction with nonpolar environments. This lipophilicity is a critical determinant of the compound's applications, particularly in industrial settings where compatibility with organic media is essential. For instance, related long-chain alkylated aryl phosphates have been utilized as additives in lubricants and as clarifiers in polyolefin resins, where their solubility in hydrocarbon-based materials is paramount.

Furthermore, studies on other classes of long-chain molecules have demonstrated that the length of the alkyl chain can significantly affect biological activity and physicochemical properties. For instance, in certain phospholipids, a longer alkyl chain leads to increased particle size and greater stability in lipid nanoparticles. While not directly analogous, these findings underscore the principle that the octylphenyl moiety in Bis(4-octylphenyl) phosphate is a key driver of its physical behavior and potential functional roles.

Impact of Phosphate Ester Linkage on Reactivity and Stability

The phosphate ester linkage is the chemical heart of the this compound molecule, dictating its reactivity and stability. Generally, diaryl phosphate esters are known to be relatively stable compounds. The hydrolysis of the P-O-aryl bond is a key reaction that determines their persistence in various environments.

The rate of hydrolysis of aryl phosphate esters is influenced by the electronic nature of the aryl group. Electron-withdrawing groups on the phenyl ring tend to increase the rate of hydrolysis by making the phosphorus atom more electrophilic and the phenolate (B1203915) a better leaving group. Conversely, the electron-donating nature of the alkyl group in the 4-octylphenyl moiety would be expected to slightly decrease the rate of hydrolysis compared to unsubstituted diphenyl phosphate.

The general mechanism for the hydrolysis of phosphate esters can proceed through different pathways depending on the reaction conditions. However, for diaryl phosphates, the reaction typically involves nucleophilic attack on the phosphorus atom. The stability of the resulting phenolate anion is a crucial factor in the reaction kinetics.

Comparative Analysis with Analogous Organophosphate Structures

A comparative analysis of this compound with other organophosphate structures helps to contextualize its properties.

Comparison with Triaryl Phosphates: Compared to a simple triaryl phosphate like triphenyl phosphate, this compound possesses significantly greater lipophilicity due to the two long alkyl chains. This would translate to lower water solubility and a greater affinity for nonpolar environments. The electronic effect of the octyl groups, being weakly electron-donating, would likely make the phosphorus center slightly less electrophilic than in triphenyl phosphate, potentially leading to a slower rate of hydrolysis under similar conditions.

Comparison with Dialkyl Phosphates: In comparison to dialkyl phosphates, the aryl groups in this compound make the phosphate ester more susceptible to nucleophilic attack. The phenolate leaving group is a more stable anion than an alkoxide, which generally makes aryl phosphates more reactive towards hydrolysis than their alkyl counterparts.

Comparison with other Bis(4-alkylphenyl) Phosphates: While specific data is scarce, we can infer a trend based on the alkyl chain length. As the alkyl chain length increases from methyl to octyl in a series of bis(4-alkylphenyl) phosphates, the lipophilicity and van der Waals interactions would increase. This would likely lead to changes in physical properties such as melting point, boiling point, and solubility in organic solvents. The electronic effect of the alkyl group on the reactivity of the phosphate ester linkage is expected to be relatively similar across different chain lengths, though steric hindrance could become a factor with very bulky alkyl groups.

The following table provides a hypothetical comparison of properties based on general chemical principles:

Compound NameStructureKey FeaturesInferred Properties
This compound C₂₈H₄₃O₄PTwo long alkyl chains, aryl phosphateHigh lipophilicity, moderate reactivity, good solubility in nonpolar solvents.
Triphenyl phosphate C₁₈H₁₅O₄PThree unsubstituted aryl groupsModerate lipophilicity, higher reactivity than alkyl phosphates.
Tricresyl phosphate (mixed isomers) C₂₁H₂₁O₄PThree methyl-substituted aryl groupsIncreased lipophilicity compared to triphenyl phosphate.
Diethyl phosphate C₄H₁₁O₄PTwo short alkyl chainsHigh water solubility, lower reactivity towards hydrolysis compared to aryl phosphates.

This comparative analysis, while based on general principles in the absence of direct experimental data for this compound, provides a framework for understanding its potential behavior and characteristics within the broader family of organophosphate esters.

Computational Chemistry and Theoretical Modeling of Bis 4 Octylphenyl Phosphate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the intrinsic properties of a molecule. For Bis(4-octylphenyl) phosphate (B84403), these calculations can provide a wealth of information regarding its electronic structure, stability, and reactivity.

Key parameters that can be determined include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and its kinetic stability. A smaller gap generally suggests higher reactivity.

The electrostatic potential map can reveal the regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is fundamental for predicting how the molecule will interact with other chemical species. For instance, the phosphoryl oxygen is expected to be a region of high electron density, making it a likely site for electrophilic attack or hydrogen bonding.

Table 1: Exemplary Calculated Electronic Properties of Bis(4-octylphenyl) Phosphate

PropertyHypothetical ValueSignificance
HOMO Energy-6.5 eVRelates to the electron-donating ability of the molecule.
LUMO Energy-1.2 eVRelates to the electron-accepting ability of the molecule.
HOMO-LUMO Gap5.3 eVIndicator of chemical reactivity and stability.
Dipole Moment3.5 DInfluences solubility and intermolecular interactions.

Note: The values in this table are hypothetical and serve to illustrate the types of data obtained from quantum chemical calculations. Actual values would require specific DFT calculations.

Molecular Dynamics Simulations for Interfacial Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For an amphiphilic molecule like this compound, with its polar phosphate head and nonpolar octylphenyl tails, MD simulations are particularly useful for investigating its behavior at interfaces, such as oil-water or air-water interfaces.

These simulations can provide insights into how this compound molecules orient themselves at an interface, their aggregation behavior, and the formation of micelles or bilayers. By simulating a system containing this compound and solvent molecules (e.g., water and an organic solvent), one can observe the spontaneous organization of the molecules to minimize unfavorable interactions.

Key outputs from MD simulations include the radial distribution function, which describes how the density of surrounding particles varies as a function of distance from a reference particle, and the potential of mean force, which can be used to understand the thermodynamics of processes like the association of two molecules. Such simulations are crucial for understanding its role as a potential surfactant, emulsifier, or extraction agent.

Prediction of Environmental Fate Parameters through Modeling

The environmental fate of a chemical compound is determined by a combination of its physical and chemical properties and the characteristics of the environment. Computational models, such as quantitative structure-activity relationship (QSAR) models and multimedia environmental models, can be used to predict the environmental fate of this compound.

These models use the chemical structure of a compound to estimate key physicochemical properties that govern its transport, distribution, and persistence in the environment. Important parameters include the octanol-water partition coefficient (Kow), which indicates the tendency of a chemical to partition between organic matter and water, and the vapor pressure, which influences its distribution between the atmosphere and other environmental compartments.

Multimedia fugacity models can then use these estimated parameters to predict the distribution of this compound in a model environment consisting of air, water, soil, and sediment. These models can help to identify the environmental compartments where the compound is likely to accumulate and its potential for long-range transport. Modeling studies on other organophosphate esters have highlighted the importance of properties like solubility and persistence in determining their environmental behavior. acs.orgacs.org

Table 2: Predicted Environmental Fate Parameters for this compound

ParameterPredicted Value RangeEnvironmental Significance
Log Kow (Octanol-Water Partition Coefficient)6.0 - 8.0High potential for bioaccumulation in fatty tissues and sorption to organic matter.
Water Solubility< 1 mg/LLow mobility in aqueous systems; likely to partition to sediment.
Vapor Pressure1 x 10⁻⁸ - 1 x 10⁻¹⁰ PaLow volatility; primarily resides in condensed phases rather than the atmosphere.
Henry's Law Constant< 1 x 10⁻⁵ Pa·m³/molUnlikely to volatilize significantly from water.

Note: These values are estimations based on the structure of this compound and data for similar compounds. They would need to be confirmed by experimental measurements or specific modeling.

Theoretical Insights into Interaction Mechanisms in Applications

Theoretical modeling can provide valuable insights into the mechanisms by which this compound functions in various applications, such as in solvent extraction of metals or as a lubricant additive.

In the context of solvent extraction, computational methods can be used to study the complexation of this compound with metal ions. By modeling the interaction between the phosphate group and a metal ion, it is possible to determine the geometry of the complex, the strength of the binding, and the selectivity for different metals. This information is crucial for designing more efficient and selective extraction processes.

As a potential lubricant additive, theoretical studies could investigate the adsorption of this compound onto metal surfaces. MD simulations can model the formation of a protective film on the surface, while quantum chemical calculations can be used to understand the nature of the chemical bonds formed between the phosphate and the metal surface. These studies can help to elucidate the mechanism of friction and wear reduction.

Q & A

Q. What synthetic routes are established for Bis(4-octylphenyl) phosphate, and how are intermediates characterized?

this compound can be synthesized via phosphorylation of 4-octylphenol using phosphoryl chloride (POCl₃) or phosphoric acid derivatives under controlled conditions. Key intermediates, such as mono- or di-substituted phosphates, are monitored using ³¹P NMR to track reaction progress and purity . Post-synthesis, purification via column chromatography or recrystallization ensures removal of unreacted phenol or phosphorylating agents. Mass spectrometry (MS) and elemental analysis validate molecular weight and composition .

Q. What analytical techniques are critical for characterizing this compound’s structure and stability?

  • FTIR and Raman spectroscopy identify functional groups like P=O and P–O–C bonds, with peaks typically observed at 1250–1300 cm⁻¹ (P=O) and 950–1050 cm⁻¹ (P–O–C) .
  • Thermogravimetric analysis (TGA) assesses thermal stability, revealing decomposition temperatures >200°C, suitable for high-temperature applications .
  • HPLC-MS detects degradation products under hydrolytic or oxidative conditions, critical for evaluating environmental persistence .

Advanced Research Questions

Q. How does this compound function in uranium-sensitive electrochemical sensors?

In ion-selective electrodes, the compound acts as a uranium-selective ionophore due to its high affinity for UO₂²⁺. The sensor’s performance (e.g., Nernstian slope of ~30 mV/decade) depends on optimizing the plasticizer-to-ionophore ratio in the PVC membrane. Tritolyl phosphate is often used as a mediator to enhance ion mobility and selectivity . Methodological optimization involves cyclic voltammetry and impedance spectroscopy to validate sensor stability and reproducibility .

Q. What role does this compound play in photoresponsive Langmuir monolayers?

Derivatives like bis(4-octylphenyl)diazene exhibit reversible photoisomerization (trans↔cis) under UV/visible light, altering monolayer packing at air-water interfaces. Neutron reflectivity and surface pressure-area isotherms quantify structural changes, showing increased surface pressure (10–25 mN/m) and reduced viscoelastic moduli (10⁻⁶–10⁻⁵ Pa·m) upon UV irradiation. These properties enable dynamic control of interfacial rheology for programmable soft materials .

Q. How can computational modeling predict this compound’s interactions in lipid bilayers or polymer matrices?

Molecular dynamics (MD) simulations reveal its partitioning into lipid bilayers (e.g., POPC membranes) with a free energy of transfer (ΔG) of ~−25 kJ/mol, driven by hydrophobic octylphenyl chains. Density functional theory (DFT) calculates binding energies with metal ions (e.g., UO₂²⁺: −150 to −200 kJ/mol), guiding sensor design .

Methodological Considerations

Q. What protocols ensure reproducibility in synthesizing and testing this compound derivatives?

  • Standardized reaction conditions : Anhydrous solvents (e.g., THF or DCM), inert atmosphere (N₂/Ar), and stoichiometric control to minimize side products .
  • Inter-laboratory validation : Cross-checking NMR/MS data against reference libraries (e.g., PubChem or Sigma-Aldrich) ensures consistency .

Q. How do conflicting data on aquatic toxicity arise, and how should they be resolved?

Discrepancies in ecotoxicity studies (e.g., EC₅₀ values ranging 1–10 mg/L for Daphnia magna) stem from variations in test conditions (pH, temperature) or impurity profiles. Researchers should adhere to OECD guidelines (e.g., Test No. 202) and use high-purity samples (>98%) validated via HPLC .

Tables for Key Data

Property Method Typical Value Reference
LogP (octanol-water)Shake-flask HPLC8.2–8.5
Thermal decomposition (°C)TGA220–250
Uranium binding constantPotentiometric titrationlog K = 6.5–7.0
Photoresponse (Δ surface pressure)Langmuir trough+15 mN/m (UV) → −10 mN/m (Vis)

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